

# physical and chemical properties of 3,4,5-Trimethoxybenzyl chloride

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## Compound of Interest

Compound Name: 3,4,5-Trimethoxybenzyl chloride

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## An In-depth Technical Guide to 3,4,5-Trimethoxybenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**3,4,5-Trimethoxybenzyl chloride**, a substituted aromatic halide, is a versatile building block in organic synthesis, particularly valued in the pharmaceutical and agrochemical industries. Its trifunctional methoxy substitution pattern on the benzene ring imparts unique electronic properties and enhances the solubility of its derivatives, making it a key intermediate in the synthesis of complex molecules.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of the physical and chemical properties of **3,4,5-trimethoxybenzyl chloride**, detailed experimental protocols for its synthesis, and insights into its reactivity and applications, with a focus on its role in the development of bioactive compounds.

### Physical and Chemical Properties

The fundamental physical and chemical characteristics of **3,4,5-trimethoxybenzyl chloride** are summarized in the tables below, providing a ready reference for laboratory use.

#### Table 1: General and Physical Properties

Property	Value	Source(s)
Molecular Formula	C <sub>10</sub> H <sub>13</sub> ClO <sub>3</sub>	[3]
Molecular Weight	216.66 g/mol	[3]
Appearance	White or beige solid/crystals	[2]
Melting Point	60-63 °C	[3][4]
Boiling Point	110 °C at 0.1 Torr	[5]
Density (Predicted)	1.145 ± 0.06 g/cm <sup>3</sup>	[5]
Solubility	Soluble in methanol (0.1 g/mL, clear)	[3][4]

**Table 2: Chemical Identifiers**

Identifier	Value	Source(s)
CAS Number	3840-30-0	[3]
InChI	1S/C10H13ClO3/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-5H,6H2,1-3H3	[3][4]
InChI Key	XXRUQNNAKXZSOS-UHFFFAOYSA-N	[3][4]
SMILES	COc1cc(CCl)cc(OC)c1OC	[3][4]

## Experimental Protocols

The synthesis of **3,4,5-trimethoxybenzyl chloride** is most commonly achieved through the chlorination of 3,4,5-trimethoxybenzyl alcohol. Below are detailed experimental methodologies for its preparation.

### Protocol 1: Synthesis from 3,4,5-Trimethoxybenzyl Alcohol with Thionyl Chloride

This method involves the reaction of 3,4,5-trimethoxybenzyl alcohol with thionyl chloride in a non-polar solvent.

Materials:

- 3,4,5-trimethoxybenzyl alcohol
- Thionyl chloride
- Benzene
- Ice
- Aqueous potassium carbonate solution
- Saturated aqueous sodium chloride solution
- Anhydrous sodium sulfate

Procedure:

- Dissolve 10 g of 3,4,5-trimethoxybenzyl alcohol in 40 ml of benzene.
- Cool the solution in an ice bath.
- Slowly add a solution of 7.6 g of thionyl chloride in 10 ml of benzene to the chilled alcohol solution.
- After the addition is complete, stir the mixture at room temperature for 15 minutes.
- Pour the reaction mixture into a chilled aqueous potassium carbonate solution.
- Separate the benzene layer.
- Wash the benzene layer with a saturated aqueous sodium chloride solution.
- Dry the organic layer over anhydrous sodium sulfate.

- Remove the solvent by distillation under reduced pressure to obtain **3,4,5-trimethoxybenzyl chloride** as a yellow solid.

## Protocol 2: Synthesis from 3,4,5-Trimethoxybenzaldehyde via Reduction and Chlorination

This two-step synthesis starts from the corresponding aldehyde, which is first reduced to the alcohol and then chlorinated.

### Step 1: Reduction of 3,4,5-Trimethoxybenzaldehyde

- 3,4,5-trimethoxybenzaldehyde is reduced to 3,4,5-trimethoxybenzyl alcohol using a suitable reducing agent such as sodium borohydride ( $\text{NaBH}_4$ ).

### Step 2: Chlorination of 3,4,5-Trimethoxybenzyl Alcohol

- The resulting 3,4,5-trimethoxybenzyl alcohol is then chlorinated using concentrated hydrochloric acid to yield **3,4,5-trimethoxybenzyl chloride**. The overall yield for this two-step process is reported to be 67%.

## Chemical Reactivity and Applications

**3,4,5-Trimethoxybenzyl chloride** is a reactive benzylic halide that readily participates in nucleophilic substitution reactions. The electron-donating methoxy groups on the aromatic ring activate the benzylic position, facilitating the displacement of the chloride ion. This reactivity makes it an excellent precursor for introducing the 3,4,5-trimethoxybenzyl moiety into a wide range of molecules.

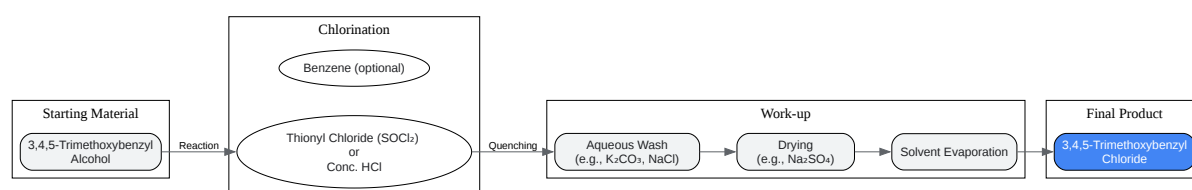
A significant application of **3,4,5-trimethoxybenzyl chloride** is in the synthesis of pharmaceuticals, particularly antibacterial agents.<sup>[2]</sup> It is a key intermediate in the industrial synthesis of Trimethoprim, a potent inhibitor of dihydrofolate reductase.<sup>[6][7]</sup>

## Synthesis of Trimethoprim

The synthesis of trimethoprim often starts from 3,4,5-trimethoxybenzaldehyde, which can be prepared from **3,4,5-trimethoxybenzyl chloride**.<sup>[6]</sup> A common industrial route involves the

Knoevenagel condensation of 3,4,5-trimethoxybenzaldehyde with an active methylene compound, followed by reduction and cyclization with guanidine to form the pyrimidine ring of trimethoprim.[8]

The following diagram illustrates a generalized workflow for the synthesis of **3,4,5-trimethoxybenzyl chloride**.



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Caption: Generalized workflow for the synthesis of **3,4,5-Trimethoxybenzyl chloride**.

## Biological Relevance and Signaling Pathways

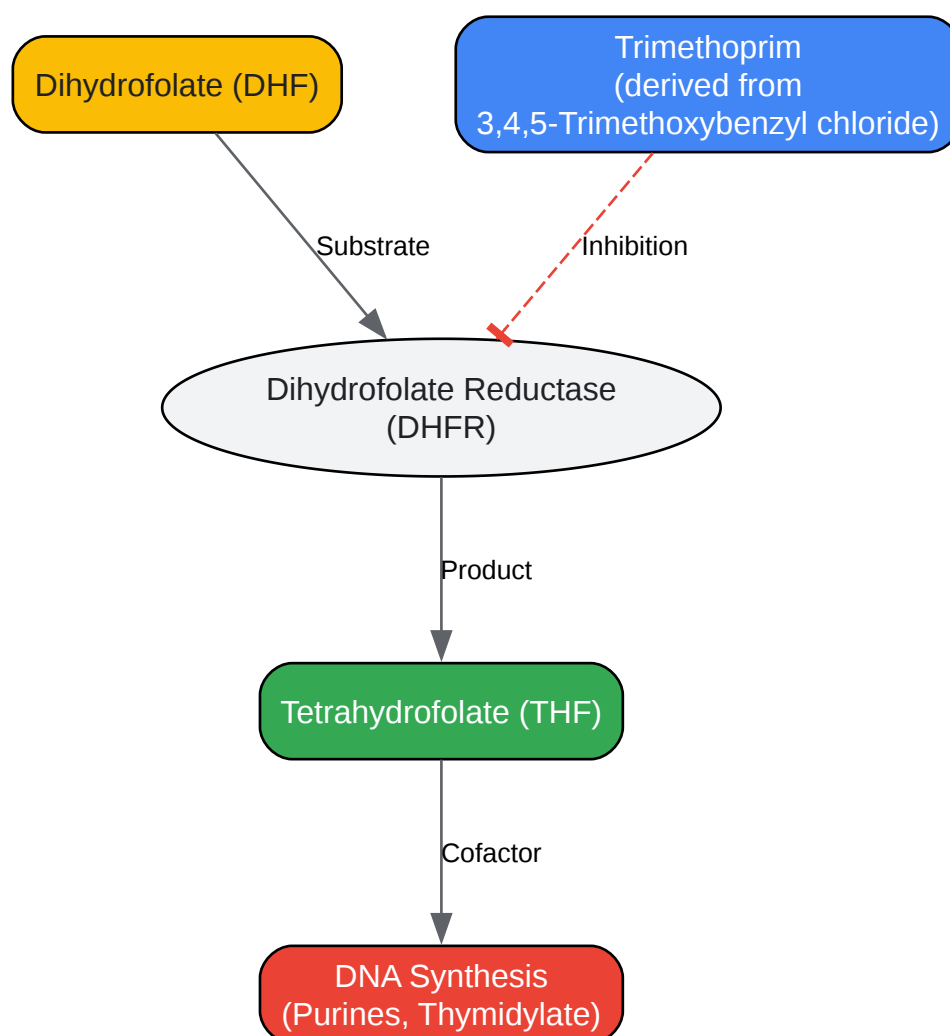
The primary biological significance of **3,4,5-trimethoxybenzyl chloride** lies in its role as a precursor to pharmacologically active molecules. As mentioned, its most notable derivative is trimethoprim, an antibiotic that functions by inhibiting dihydrofolate reductase (DHFR).

## Dihydrofolate Reductase (DHFR) Inhibition

DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[9] THF is an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins.[9] By inhibiting bacterial DHFR, trimethoprim disrupts the synthesis of these essential molecules, leading to the cessation of bacterial growth and cell death.[9] The selectivity of

trimethoprim for bacterial DHFR over its human counterpart is a key factor in its therapeutic efficacy.

The following diagram illustrates the role of DHFR in the folate pathway and its inhibition by trimethoprim.



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Caption: Inhibition of the Dihydrofolate Reductase (DHFR) pathway by Trimethoprim.

## Conclusion

**3,4,5-Trimethoxybenzyl chloride** is a valuable and reactive intermediate in organic synthesis. Its physical and chemical properties are well-defined, and multiple reliable synthetic protocols are available. Its primary importance in the field of drug development is underscored by its role

as a key precursor to the antibiotic trimethoprim. A thorough understanding of the properties and reactivity of **3,4,5-trimethoxybenzyl chloride** is therefore essential for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

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